2',5'-dimethyl-1-phenyl-1H,2'H-3,3'-bipyrazol-5-ol
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Overview
Description
2’,5’-dimethyl-1-phenyl-1H,2’H-3,3’-bipyrazol-5-ol is an organic compound belonging to the class of pyrazoles. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This specific compound is notable for its unique structure, which includes two pyrazole rings connected by a single bond, with methyl and phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-dimethyl-1-phenyl-1H,2’H-3,3’-bipyrazol-5-ol typically involves the condensation of appropriate precursors followed by cyclization and methylation reactions. One common method involves the reaction of benzaldehyde with 2-amino-3-methylbutanoic acid under acidic conditions to form an intermediate, which is then cyclized to form the pyrazole ring. Subsequent methylation and phenylation steps yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’,5’-dimethyl-1-phenyl-1H,2’H-3,3’-bipyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazoles.
Scientific Research Applications
2’,5’-dimethyl-1-phenyl-1H,2’H-3,3’-bipyrazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2’,5’-dimethyl-1-phenyl-1H,2’H-3,3’-bipyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Its unique structure allows it to interact with multiple targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1-phenylpyrazole: Similar in structure but lacks the second pyrazole ring.
2,5-dimethyl-1-phenylpyrrole: Contains a pyrrole ring instead of a pyrazole ring.
1,3-dimethyl-2-phenylimidazole: Features an imidazole ring instead of a pyrazole ring.
Uniqueness
2’,5’-dimethyl-1-phenyl-1H,2’H-3,3’-bipyrazol-5-ol is unique due to its dual pyrazole ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N4O |
---|---|
Molecular Weight |
254.29 g/mol |
IUPAC Name |
5-(2,5-dimethylpyrazol-3-yl)-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H14N4O/c1-10-8-13(17(2)15-10)12-9-14(19)18(16-12)11-6-4-3-5-7-11/h3-9,16H,1-2H3 |
InChI Key |
XMHVNONILRHPRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=O)N(N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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